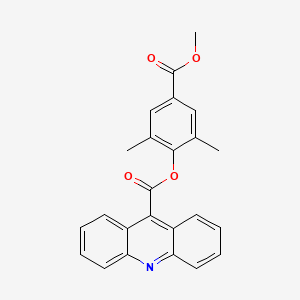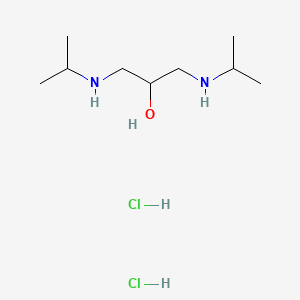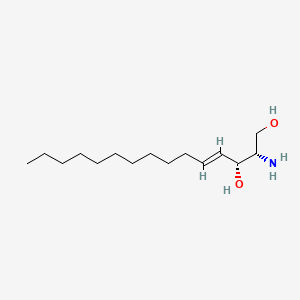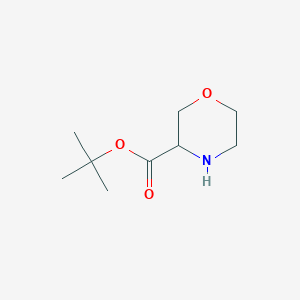
Deschloro Dasatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deschloro Dasatinib is an impurity of Dasatinib , a 2nd generation Tyrosine Kinase Inhibitor (TKI) with the potential to treat numerous forms of leukemic and cancer patients . It is 300 times more potent than imatinib .
Synthesis Analysis
A study revealed the anticancer activity of dasatinib by inhibiting the telomerase activity in DNA synthesis by conjugation of dasatinib with Cu(II) which forms a complex of Cu(II)-dasatinib .Molecular Structure Analysis
Dasatinib is chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide . It has the molecular formula of C22H26ClN7O2S.H2O which corresponds to a formula weight of 506.02 g mol−1 (monohydrate) .Chemical Reactions Analysis
Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .Physical And Chemical Properties Analysis
Dasatinib is a BCS class II drug with low solubility and high permeability . The solubility of DAS cocrystals was found to be ideally enhanced up to 6-fold, 4.5-fold, and 3.5-fold higher than DAS .科学的研究の応用
Treatment Efficacy in Chronic Myeloid Leukemia
Deschloro dasatinib, as part of the broader class of dasatinib drugs, has been a cornerstone in the treatment of chronic myeloid leukemia (CML). Studies have shown that dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) with significant efficacy against most BCR-ABL mutations, which are commonly resistant to the first-generation TKI, imatinib. Dasatinib's superior potency compared to imatinib, alongside its ability to manage CML across various phases, underscores its critical role in the therapeutic landscape. It is particularly noted for its effectiveness in patients who have shown resistance or intolerance to prior imatinib treatment, offering a viable alternative for managing this challenging condition (Hochhaus & Kantarjian, 2013).
Mechanisms of Action and Clinical Management
The development and clinical application of dasatinib have been guided by an understanding of its mechanisms of action, which include dual inhibition of Abl and Src family kinases. This broad spectrum of activity not only enhances its therapeutic efficacy but also presents challenges in managing associated adverse events such as pleural effusion. Effective management strategies, including dose adjustments and patient monitoring, are critical for optimizing treatment outcomes and maintaining quality of life for patients with CML. The drug's pharmacokinetics, characterized by once-daily dosing, also plays a role in patient compliance and therapeutic effectiveness (Breccia, Salaroli, Molica, & Alimena, 2013).
作用機序
Target of Action
Deschloro Dasatinib primarily targets the BCR-ABL tyrosine kinase, a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . Additionally, this compound also inhibits several SRC-family kinases . It has been reported that this compound can act as an inhibitor of LCK , a novel therapeutic target in 40% of T-cell acute lymphoblastic leukemia (T-ALL) .
Mode of Action
This compound interacts with its targets by inhibiting the active and inactive conformations of the ABL kinase domain . This makes this compound a therapeutic alternative for patients with cancers that have developed imatinib-resistance .
Biochemical Pathways
This compound affects the BCR-ABL and SRC-family kinase pathways . It inhibits the tyrosine kinase activity of BCR-ABL, leading to the growth, proliferation, and survival of cancer cells . It also inhibits several SRC-family kinases involved in cancer . Moreover, it has been reported that this compound can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .
Pharmacokinetics
This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of this compound in humans is unknown due to the lack of an intravenous formulation . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the proliferation, adhesion, migration, and invasion of cancer cells . It inhibits the Src tyrosine kinase and affects the SFK/FAK and PI3K/PTEN/Akt pathways . In combination with CAR-T cell therapy, this compound has enabled chemotherapy-free treatment in newly diagnosed Ph-positive ALL .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other drugs . Its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Safety and Hazards
Dasatinib is toxic if swallowed, causes skin irritation, causes serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .
将来の方向性
New treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . The development of novel tyrosine kinase inhibitors remains a major focus .
特性
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFUFYOLNJZBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184919-23-0 |
Source


|
| Record name | 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

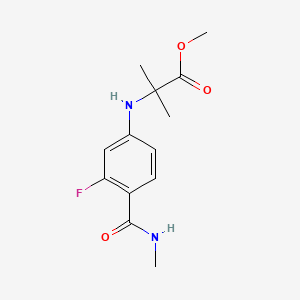
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
